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molecular formula C14H14 B1196317 1,1-Diphenylethane CAS No. 612-00-0

1,1-Diphenylethane

Cat. No. B1196317
M. Wt: 182.26 g/mol
InChI Key: BSZXAFXFTLXUFV-UHFFFAOYSA-N
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Patent
US04675437

Procedure details

3(a) An aromatic polyamine mixture made up of 2.6% of diaminotoluene (isomer mixture), 6.2% of diaminomethyl diphenylmethane (isomer mixture containing more than 90% of diamines of the type containing one amino substituent on each aromatic ring) and 91.2% of triamino-methyl diphenyl methane (isomer mixture containing more than 90% of triamines with one amino group on the unsubstituted aromatic ring and two amino groups on the methyl-substitued aromatic ring) was obtained by the nitration of methyl diphenyl methane, followed by catalytic hydrogenation using Raney nickel in accordance with European Patent Application No. 46,917. 350 g of this polyamine mixture were hydrogenated at 200° C./275 bars in accordance with Example 1(a) in the presence of 35 g of ruthenium (5%)/aluminum oxide supported catalyst and 35 g of ammonia in a 0.7 liter stirrer-equipped autoclave. After distillation twice, the hydrogenation product which was 91% triaminomethyl dicyclohexyl methane corresponding to formula (I) (R=CH3), and 9% diaminomethyl dicyclohexyl methane, was isolated in a yield of 69.2 g (B.p. 132°-148° C./0.1 mbar).
[Compound]
Name
3(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diaminomethyl diphenylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
triamino-methyl diphenyl methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
triamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
unsubstituted aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyl-substitued aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C(N)=C(C)C=CC=1.N[CH:11]([CH:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)N.NC1C=CC(C(C)C2C=CC=CC=2)=C(N)C=1N>>[CH3:11][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
3(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1)C)N
Step Four
Name
diaminomethyl diphenylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(N)C(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triamino-methyl diphenyl methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C=C1)C(C1=CC=CC=C1)C)N)N
Step Seven
Name
triamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
unsubstituted aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl-substitued aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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